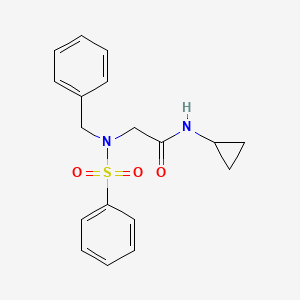
2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide and its derivatives are part of a broader class of compounds that exhibit a wide range of biological and chemical properties. The synthesis of these compounds involves complex reactions that yield various structural analogs, highlighting the diversity and potential utility of this chemical family.
Synthesis Analysis
The synthesis of related cyclopropyl and quinoline derivatives involves diastereoselective cyclopropanation reactions and regioselective reductive cyclization of nitro-diester precursors. These methods demonstrate the intricate approaches used to construct these complex molecules (Yong et al., 2007).
Molecular Structure Analysis
Structural analysis of these compounds, including X-ray diffraction studies, reveals the relative stereochemistry of key intermediates, underscoring the importance of molecular structure in determining the chemical and physical properties of these compounds (Yong et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds are varied and include cyclopropanation processes and electrophilic cyclization, leading to the synthesis of substituted quinolines. These reactions highlight the reactivity of the cyclopropyl and quinoline moieties and their potential for further chemical modification (Szakonyi et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and thermal behavior, are critical for understanding their stability and behavior under various conditions. Studies involving X-ray crystallography provide insights into the molecular arrangement and stability of these compounds (Ei et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other molecules, are essential for exploring the utility of these compounds in various applications. Research into the synthesis and reactivity of these molecules paves the way for developing new materials and pharmaceutical agents (Szakonyi et al., 2002; Yong et al., 2007).
科学的研究の応用
Catalytic Applications : Research by Enders et al. (2001) highlights the use of cyclopentadienyl ligands, related to quinoline compounds, in forming stable chromium(III) complexes. These complexes exhibit high activity as catalysts for ethylene polymerization (Enders et al., 2001).
Synthesis of Functionalized Quinolines : A study by Gronnier et al. (2013) discusses a method for converting 2-alkynyl arylazide derivatives into functionalized quinolines using a gold-catalyzed process. This method tolerates a variety of functional groups and is efficient under mild conditions (Gronnier et al., 2013).
Synthesis of γ-Carbonyl Quinones : Ilangovan et al. (2013) describe a method involving cyclopropanols, similar in structure to 2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, for the synthesis of γ-carbonyl quinones. This method has applications in synthesizing natural products with cytotoxic properties (Ilangovan et al., 2013).
Anticancer Properties of Quinoline Derivatives : Solomon and Lee (2011) discuss the importance of quinoline as a scaffold in cancer drug discovery. Quinoline compounds, due to their structural diversity, have shown effective anticancer activity and mechanisms of action against various cancer drug targets (Solomon & Lee, 2011).
Synthesis of 2-Substituted Quinolines : Zhou et al. (2017) developed an efficient synthesis method for 2-substituted quinolines, utilizing cyclopropanols. This method showcases the potential of cyclopropane derivatives, similar to 2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, in quinoline synthesis (Zhou et al., 2017).
Antimicrobial Activity of Quinoline Derivatives : Holla et al. (2005) conducted a study on substituted 1,2,3-triazoles derived from quinoline compounds, revealing their antimicrobial activity. This indicates the potential of quinoline derivatives, including 2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, in developing antimicrobial agents (Holla et al., 2005).
GPCR Ligand Properties : A study by Thangarasu et al. (2018) on novel quinoline derivatives illustrates their role as ligands for G-Protein Coupled Receptors (GPCR), highlighting potential applications in cancer treatment and thrombolytic effects (Thangarasu et al., 2018).
特性
IUPAC Name |
2-cyclopropyl-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18(21-19-11-13-4-3-9-23-13)15-10-17(12-7-8-12)20-16-6-2-1-5-14(15)16/h1-6,9-12H,7-8H2,(H,21,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHGGSKEYJGLC-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)
![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)




![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)
